2-Bromo-7-methylnaphthalene

Description

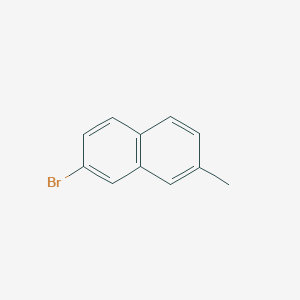

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-7-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br/c1-8-2-3-9-4-5-11(12)7-10(9)6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVFMEFJFFQONP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571424 | |

| Record name | 2-Bromo-7-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187746-76-5 | |

| Record name | 2-Bromo-7-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-7-methylnaphthalene: A Technical Overview for Researchers

CAS Number: 187746-76-5

Molecular Formula: C₁₁H₉Br

Molecular Weight: 221.09 g/mol

This technical guide provides a summary of the available information on 2-Bromo-7-methylnaphthalene, a substituted naphthalene derivative of interest to researchers in organic synthesis, medicinal chemistry, and materials science. Due to the limited publicly available data specifically for this compound, this document also draws upon information for closely related bromonaphthalene and methylnaphthalene isomers to provide a broader context for its potential properties and applications.

Physicochemical Properties

Quantitative experimental data for this compound is scarce in the public domain. The following table summarizes basic molecular properties and data for a closely related isomer, 1-Bromo-2-methylnaphthalene, to provide an estimation of its physical characteristics.

| Property | Value (this compound) | Value (1-Bromo-2-methylnaphthalene) | Reference |

| Molecular Formula | C₁₁H₉Br | C₁₁H₉Br | [1][2] |

| Molecular Weight | 221.09 g/mol | 221.09 g/mol | [1][2] |

| Boiling Point | Not available | 296 °C (lit.) | |

| Density | Not available | 1.418 g/mL at 25 °C (lit.) | |

| Refractive Index | Not available | n20/D 1.648 (lit.) |

Synthesis and Purification

Alternatively, synthesis from 7-methyl-2-naphthol via a Sandmeyer-type reaction or by treatment with a brominating agent like triphenylphosphine and bromine could be explored. A general procedure for the bromination of a naphthol derivative is described below.

General Experimental Protocol: Bromination of a Naphthol Derivative

Disclaimer: This is a generalized protocol and would require optimization for the specific synthesis of this compound.

Materials:

-

7-methyl-2-naphthol

-

Triphenylphosphine

-

Bromine

-

Acetonitrile

-

Pentane

-

20% Sodium hydroxide solution

-

Anhydrous magnesium sulfate

-

Alumina

Procedure:

-

In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve triphenylphosphine in acetonitrile.

-

Cool the solution in an ice bath and add bromine dropwise with stirring.

-

After the addition of bromine is complete, remove the ice bath and add a solution of 7-methyl-2-naphthol in acetonitrile.

-

Heat the reaction mixture to 60–70 °C for a sufficient period to ensure the reaction goes to completion.

-

Distill off the acetonitrile under reduced pressure.

-

The residue is then heated to a higher temperature (e.g., 340 °C) until the evolution of hydrogen bromide ceases.

-

After cooling, the reaction mixture is solidified and triturated with pentane.

-

The solid is filtered, and the pentane filtrate is washed with 20% sodium hydroxide solution and dried over anhydrous magnesium sulfate.

-

The pentane extract is passed through a column of alumina.

-

Evaporation of the pentane should yield the crude this compound, which can be further purified by recrystallization.

A hypothetical workflow for the synthesis and purification of this compound is depicted in the following diagram.

References

Technical Guide: Physicochemical Properties of 2-Bromo-7-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-7-methylnaphthalene is a halogenated aromatic hydrocarbon belonging to the naphthalene family. Its structure, featuring a bromine substituent and a methyl group on the naphthalene core, makes it a potential intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and materials science applications. Understanding the fundamental physical properties of this compound is crucial for its effective handling, characterization, and utilization in research and development. This technical guide provides a summary of the available physicochemical data for this compound.

Core Physical Properties

The physical characteristics of this compound are essential for predicting its behavior in various experimental settings. While experimentally determined data for some properties are limited in publicly accessible literature, computed values from chemical databases provide valuable estimates.

Table 1: Summary of Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₉Br | [1][2] |

| Molecular Weight | 221.09 g/mol | [1][3] |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [1] |

| Flash Point | 137.6 ± 13.7 °C (Predicted) | [1] |

| Refractive Index | 1.646 (Predicted) | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| CAS Number | 187746-76-5 | [1][2] |

Experimental Protocols

Determination of Melting Point

A standard method for determining the melting point of a solid organic compound involves using a melting point apparatus. A small, powdered sample of the crystalline material is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts, from the first appearance of liquid to the complete liquefaction of the solid, is recorded as the melting point.

Determination of Boiling Point

For a non-volatile liquid, the boiling point can be determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and the liquid actively boils, is recorded as the boiling point. For smaller quantities, a micro-boiling point determination method can be employed.

Determination of Density

The density of a liquid can be determined using a pycnometer. The pycnometer is weighed empty, then filled with the sample and weighed again. The volume of the pycnometer is known, allowing for the calculation of the density by dividing the mass of the sample by its volume.

Determination of Refractive Index

The refractive index, a measure of how light bends as it passes through a substance, is typically measured using a refractometer. A small drop of the liquid sample is placed on the prism of the instrument, and the refractive index is read directly from the calibrated scale.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a general approach for the synthesis of bromonaphthalenes can be inferred from procedures for related compounds. For instance, the synthesis of 2-bromonaphthalene often involves the bromination of 2-naphthol.[4] A plausible synthetic route for this compound could involve the bromination of 7-methylnaphthalene.

A general workflow for a potential synthesis and purification process is outlined below.

Caption: A generalized workflow for the potential synthesis and purification of this compound.

Conclusion

This technical guide summarizes the currently available physical property data for this compound. While computed values for several key properties are accessible, there is a notable lack of experimentally determined data for its melting point, boiling point, and solubility in the public domain. The provided information serves as a foundational resource for researchers and professionals, highlighting the need for further experimental characterization of this compound to fully unlock its potential in scientific and industrial applications. The absence of information regarding its biological activity or complex experimental workflows precludes the creation of signaling pathway or detailed process diagrams at this time.

References

An In-depth Technical Guide to 2-Bromo-7-methylnaphthalene

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Bromo-7-methylnaphthalene, a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| Chemical Formula | C₁₁H₉Br |

| Molecular Weight | 221.09 g/mol |

| IUPAC Name | This compound |

| CAS Number | 187746-76-5 |

Synthetic Protocol: Bromination of 7-Methyl-2-naphthol

A plausible method for the synthesis of this compound involves the bromination of 7-methyl-2-naphthol. The following protocol is adapted from established procedures for the bromination of analogous naphthalene derivatives.

Materials:

-

7-methyl-2-naphthol

-

Triphenylphosphine

-

Bromine

-

Acetonitrile (anhydrous)

-

Xylene

-

Round-bottom flask (three-necked)

-

Reflux condenser

-

Dropping funnel

-

Stirrer

-

Heating mantle

-

Standard glassware for extraction and purification

Procedure:

-

Preparation of the Triphenylphosphine-Bromine Complex: In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve triphenylphosphine (1.0-1.2 molar equivalents relative to 7-methyl-2-naphthol) in anhydrous acetonitrile.

-

Cool the solution in an ice bath and add bromine (1.0 molar equivalent) dropwise with continuous stirring. Maintain the temperature below 10°C during the addition.

-

After the complete addition of bromine, continue stirring the mixture for an additional 30 minutes to ensure the formation of the triphenylphosphine-bromine complex.

-

Bromination Reaction: To the freshly prepared complex, add a solution of 7-methyl-2-naphthol (1.0 molar equivalent) in acetonitrile.

-

Heat the reaction mixture to a gentle reflux (approximately 60-70°C) and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, raise the temperature to distill off the acetonitrile.

-

Increase the temperature to around 240°C and maintain for 4-6 hours to ensure the completion of the reaction.

-

After cooling, extract the product mixture with xylene. The xylene extract will contain this compound and triphenylphosphine oxide as a byproduct.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) to yield pure this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond, enabling the synthesis of more complex molecular architectures.

Below is a diagram illustrating the logical workflow of a typical Suzuki-Miyaura coupling reaction utilizing this compound as the starting material.

Caption: Logical workflow for a Suzuki-Miyaura cross-coupling reaction.

Navigating the Synthesis of 2-Bromo-7-methylnaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Bromo-7-methylnaphthalene, a key intermediate in various fields of chemical research and development. Due to the limited availability of direct, detailed synthetic protocols for this specific isomer, this guide focuses on the most plausible synthetic strategy: the direct electrophilic bromination of 7-methylnaphthalene. We will explore the theoretical basis for this reaction, outline a generalized experimental protocol, and discuss the potential challenges and analytical considerations.

Introduction

This compound (CAS No. 187746-76-5) is a substituted naphthalene derivative with potential applications in the synthesis of more complex organic molecules, including pharmaceuticals and materials with specific electronic properties. The strategic placement of the bromo and methyl groups on the naphthalene core allows for a variety of subsequent chemical transformations. However, the synthesis of this particular isomer is not widely documented in readily accessible literature, necessitating a careful consideration of synthetic strategies.

Core Synthesis Route: Electrophilic Bromination of 7-Methylnaphthalene

The most direct and logical approach to synthesizing this compound is through the electrophilic aromatic substitution of 7-methylnaphthalene. In this reaction, a brominating agent is used to introduce a bromine atom onto the naphthalene ring.

Theoretical Considerations

The regioselectivity of the bromination of 7-methylnaphthalene is a critical aspect to consider. The methyl group is an activating, ortho-, para- directing group. However, in the naphthalene ring system, the scenario is more complex than in a simple benzene ring. The α-positions (1, 4, 5, 8) are generally more reactive towards electrophilic substitution than the β-positions (2, 3, 6, 7) due to the greater stabilization of the carbocation intermediate.

In the case of 7-methylnaphthalene, the methyl group at the 7-position (a β-position) will activate the ring. The positions ortho to the methyl group are the 6- and 8-positions, while the para position is unavailable. Electrophilic attack can also occur on the other ring. Predicting the precise distribution of isomers (e.g., 1-bromo-7-methyl, 2-bromo-7-methyl, etc.) without experimental data is challenging and depends heavily on the reaction conditions and the nature of the brominating agent. It is plausible that a mixture of isomers will be formed, necessitating careful purification to isolate the desired this compound.

A plausible reaction pathway is the direct bromination of 7-methylnaphthalene using a suitable brominating agent and catalyst.

Caption: Plausible synthesis of this compound.

Experimental Protocol: A Generalized Approach

Materials:

-

7-Methylnaphthalene

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

A suitable solvent (e.g., Carbon tetrachloride, Dichloromethane, Acetic Acid)

-

A catalyst (e.g., Iron(III) bromide if using Br₂)

-

Radical initiator (e.g., AIBN or benzoyl peroxide if using NBS for benzylic bromination, which is a potential side reaction to be avoided for aromatic substitution)

-

Sodium thiosulfate solution (for quenching)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Solvents for purification (e.g., Hexane, Ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 7-methylnaphthalene in the chosen solvent.

-

Addition of Brominating Agent:

-

Using NBS: Add N-Bromosuccinimide to the solution. The reaction may be initiated by gentle heating or the addition of a catalytic amount of a Lewis acid.

-

Using Bromine: If using elemental bromine, dissolve it in a small amount of the same solvent and add it dropwise to the reaction mixture at a controlled temperature (often at or below room temperature). A catalyst like iron(III) bromide may be required.

-

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of products.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If bromine was used, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.

-

Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any acidic byproducts, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure.

-

The crude product, which is likely a mixture of isomers, will require purification. Column chromatography on silica gel is the most common method for separating positional isomers. A non-polar eluent system, such as a gradient of hexane and ethyl acetate, is typically effective.

-

-

Characterization: The purified this compound should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Quantitative Data

As no specific literature reports with quantitative data for the synthesis of this compound were identified, the following table is presented as a template for researchers to populate with their experimental findings.

| Parameter | Route 1: Direct Bromination (Hypothetical) |

| Starting Material | 7-Methylnaphthalene |

| Brominating Agent | N-Bromosuccinimide / Bromine |

| Solvent | Dichloromethane / Acetic Acid |

| Catalyst | Lewis Acid / FeBr₃ |

| Reaction Temperature | 0 °C to reflux |

| Reaction Time | To be determined by monitoring |

| Yield of this compound | To be determined |

| Purity (post-purification) | >95% (target) |

| Major Isomeric Byproducts | To be identified (e.g., 1-bromo-7-methylnaphthalene) |

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

An In-depth Technical Guide to 2-Bromo-7-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-Bromo-7-methylnaphthalene. Due to the limited availability of published experimental data, this document focuses on foundational information and presents a putative synthesis pathway based on established chemical principles.

Chemical Structure and Properties

This compound is an aromatic hydrocarbon derivative with the chemical formula C₁₁H₉Br.[1][2] Its structure consists of a naphthalene core substituted with a bromine atom at the 2-position and a methyl group at the 7-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 187746-76-5 | [1][2] |

| Molecular Formula | C₁₁H₉Br | [1][2] |

| Molecular Weight | 221.09 g/mol | [2] |

| IUPAC Name | This compound | |

| SMILES | CC1=CC2=C(C=C1)C=CC(=C2)Br | [2] |

| Boiling Point | 137.6 ± 13.7 °C (Predicted) | [1] |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [1] |

| LogP | 4.2 (Predicted) | [1] |

Note: Experimental data for boiling point, density, and melting point are not consistently available in the public domain. The presented values are based on computational predictions.

Spectroscopic Data

Synthesis of this compound

A detailed, experimentally validated protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the bromination of naphthalene derivatives. One common approach involves the electrophilic aromatic substitution of a suitable precursor, such as 2-methylnaphthalene or a protected 7-methyl-2-naphthol.

Putative Experimental Protocol: Bromination of 2-Methylnaphthalene

This hypothetical protocol is adapted from general procedures for the bromination of aromatic compounds. Caution: This procedure has not been experimentally validated for this specific substrate and should be performed with appropriate safety precautions and optimization.

Materials:

-

2-Methylnaphthalene

-

N-Bromosuccinimide (NBS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-methylnaphthalene (1.0 equivalent) in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into ice-cold water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate this compound. The separation of potential isomers will be critical.

Note: This reaction is likely to produce a mixture of brominated isomers. Careful purification and characterization are essential to isolate the desired this compound.

Visualization of Chemical Structure and a Generic Synthetic Workflow

Chemical Structure of this compound

Caption: Chemical structure of this compound.

General Workflow for Synthesis and Purification

Caption: A generalized workflow for the putative synthesis of this compound.

Applications in Drug Development and Research

Currently, there is a lack of specific information in the scientific literature regarding the biological activity, signaling pathway involvement, or direct applications of this compound in drug development. However, the naphthalene scaffold is a common motif in many biologically active compounds.[10] Naphthalene derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[10]

The presence of a bromine atom and a methyl group on the naphthalene core of this compound provides handles for further chemical modification, making it a potential building block for the synthesis of more complex molecules for biological screening. For instance, the bromo-substituent can be utilized in cross-coupling reactions, such as the Suzuki or Heck reactions, to introduce new carbon-carbon bonds.

Conclusion

This compound is a substituted naphthalene for which detailed experimental data is scarce in the public domain. This guide has provided the available foundational information and a putative synthetic strategy. Further research is required to fully characterize this compound and explore its potential applications in medicinal chemistry and materials science. Researchers interested in this molecule will need to undertake its synthesis and subsequent detailed characterization.

References

- 1. echemi.com [echemi.com]

- 2. This compound (187746-76-5) for sale [vulcanchem.com]

- 3. Naphthalene, 2-bromo- [webbook.nist.gov]

- 4. 2-Bromonaphthalene(580-13-2) 1H NMR [m.chemicalbook.com]

- 5. Naphthalene, 2-bromo- [webbook.nist.gov]

- 6. Naphthalene, 2-bromo- [webbook.nist.gov]

- 7. 2-Bromonaphthalene(580-13-2) IR Spectrum [m.chemicalbook.com]

- 8. Naphthalene, 2-bromo- [webbook.nist.gov]

- 9. Naphthalene, 2-bromo- [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility of 2-Bromo-7-methylnaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 2-Bromo-7-methylnaphthalene in organic solvents. Due to the absence of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on the behavior of structurally similar compounds, such as naphthalene and its derivatives.[1][2] Furthermore, it outlines detailed experimental protocols for determining solubility, discusses predictive models, and presents a logical workflow for solubility assessment. This guide is intended to be a valuable resource for researchers and professionals working with this compound in synthesis, purification, and formulation.

Introduction

This compound is a substituted polycyclic aromatic hydrocarbon (PAH) with potential applications in organic synthesis and materials science. Understanding its solubility in various organic solvents is fundamental for its effective use in reaction media, for purification processes like crystallization, and for the development of formulations. This guide addresses the principles governing its solubility and provides practical methodologies for its empirical determination.

Predicted Solubility Profile

The parent compound, naphthalene, is a nonpolar molecule that is sparingly soluble in water but exhibits good solubility in a range of organic solvents, including benzene, ethanol, and ether.[1][2][3] The solubility of naphthalene generally increases with the temperature of the solvent.[3] Similarly, other naphthalene derivatives, such as 1-bromonaphthalene and 2-methylnaphthalene, are also known to be soluble in many organic solvents.[1][2]

The structure of this compound, featuring a large nonpolar aromatic core with a bromine atom and a methyl group, suggests that it will follow the "like dissolves like" principle. Therefore, it is expected to be readily soluble in nonpolar and moderately polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Specific Solvents | Predicted Qualitative Solubility |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Highly Soluble |

| Halogenated Solvents | Dichloromethane, Chloroform | Highly Soluble |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble |

| Esters | Ethyl Acetate | Soluble |

| Alcohols | Ethanol, Methanol, Isopropanol | Moderately Soluble |

| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Soluble |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble |

Note: This table is predictive and should be confirmed by experimental data.

Experimental Protocols for Solubility Determination

For precise and quantitative solubility data, experimental determination is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid compound in a solvent.[4]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Prepare several such vials for replicate measurements.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration to allow the system to reach equilibrium. A typical equilibration time is 24 to 72 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration of the solute remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, stop the agitation and allow the vials to rest in the temperature-controlled environment for several hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the experimental temperature to accelerate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pre-warmed or temperature-equilibrated pipette.

-

Immediately filter the aliquot through a syringe filter that is compatible with the solvent to remove any remaining solid particles.

-

Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Analyze the diluted sample to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical signal (e.g., absorbance or peak area) versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Predictive Models for Solubility

For a theoretical estimation of solubility, various predictive models can be employed, particularly for polycyclic aromatic hydrocarbons. These models can be useful for initial screening of solvents and for understanding the thermodynamics of dissolution.

-

UNIFAC (UNIQUAC Functional-group Activity Coefficients) Model: This is a group-contribution method that estimates activity coefficients, which can then be used to predict solubility. The model is based on the principle that the properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups.[5]

-

Jouyban-Acree Model: This model is often used to predict the solubility of solutes in mixed solvent systems at different temperatures, based on experimental data from mono-solvent systems.[6]

-

Regular Solution Theory: This theory utilizes solubility parameters to predict the solubility of a solute in a solvent. While it has its limitations, it can provide a reasonable estimate for nonpolar systems.[5]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility and a conceptual representation of the factors influencing solubility.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Caption: Key factors influencing the solubility of a solid in a liquid solvent.

Conclusion

While specific quantitative solubility data for this compound is currently unavailable, this guide provides a robust framework for its predicted solubility and a detailed methodology for its experimental determination. The provided protocols and theoretical background will aid researchers in effectively utilizing this compound in their work. It is strongly recommended that experimental verification be conducted to obtain precise solubility data for specific applications.

References

- 1. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

2-Bromo-7-methylnaphthalene stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-7-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. The information is compiled from safety data sheets, general chemical principles for aryl halides, and standardized stability testing protocols.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are fundamental to understanding its stability and handling requirements.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉Br | N/A |

| Molecular Weight | 221.10 g/mol | N/A |

| Melting Point | 34 - 38 °C | [1][2] |

| Boiling Point | 241 - 242 °C | [1][2] |

| Appearance | Solid | [2] |

| Solubility | Insoluble in water | [2][3] |

Stability Profile

While specific, quantitative stability studies on this compound are not extensively available in peer-reviewed literature, a stability profile can be inferred from its chemical structure as an aromatic bromine compound and from data on related naphthalene derivatives.

-

Thermal Stability : This compound is stable at room temperature. However, it is advised to avoid intense heating as it may form explosive mixtures with air.[1] Decomposition upon heating may produce acrid smoke and irritating fumes.

-

Photostability : Naphthalene derivatives are generally characterized by good photostability.[4] To mitigate the risk of photodegradation, it is best practice to store the compound in light-resistant containers.

-

Hydrolytic Stability : Aryl bromides, such as this compound, are generally resistant to hydrolysis under neutral pH conditions. This is due to the strength of the C-Br bond, where the bromine is attached to a sp²-hybridized carbon of the aromatic ring.

-

Oxidative Stability : Avoid contact with strong oxidizing agents, as they may react with the naphthalene ring system or the methyl group.[5]

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on supplier safety data sheets.

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature | Avoids thermal degradation and potential melting, as the melting point is near typical elevated ambient temperatures. |

| Atmosphere | Sealed in a dry environment | Prevents potential hydrolysis, although the risk is low, and minimizes contact with atmospheric moisture. |

| Light Exposure | Store in a dark place or in an opaque container | Protects against potential photodegradation. |

| Container | Tightly closed container | Prevents contamination and exposure to air and moisture.[2] |

| Ventilation | Store in a well-ventilated area | General safety precaution for chemical storage.[2] |

The logical relationship between storage conditions and the stability of this compound is illustrated in the diagram below.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 4. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. database.ich.org [database.ich.org]

Commercial Availability and Synthetic Strategies for 2-Bromo-7-methylnaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic approaches for 2-Bromo-7-methylnaphthalene. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development who are interested in utilizing this versatile naphthalene derivative as a building block for more complex molecular architectures. While this compound is primarily recognized as a synthetic intermediate, this guide also explores the broader context of naphthalene derivatives in drug discovery and illustrates a representative signaling pathway where such compounds could be evaluated for potential biological activity.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 187746-76-5 | [1][2][3] |

| Molecular Formula | C₁₁H₉Br | [1] |

| Molecular Weight | 221.09 g/mol | [1] |

| IUPAC Name | This compound | [1][2] |

| Purity | Typically ≥95% | [2] |

| LogP | 4.24 | [2] |

Safety and handling are paramount when working with any chemical substance. Table 2 outlines the hazard statements and precautionary measures associated with this compound.

Table 2: Hazard and Precautionary Statements

| Category | Statement | Reference |

| Hazard Statements | H302 - Harmful if swallowed. H315 - Causes skin irritation. H319 - Causes serious eye irritation. H335 - May cause respiratory irritation. | [2] |

| Precautionary Statements | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray. P280 - Wear protective gloves/protective clothing/eye protection/face protection. P301+P312 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352 - IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

Commercial Availability

This compound is commercially available from a number of chemical suppliers catering to the research and development market. The availability in various quantities, from milligrams to grams, facilitates its use in both small-scale laboratory synthesis and larger-scale studies. A selection of suppliers is listed in Table 3.

Table 3: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Fluorochem | 95% | 50 mg, 100 mg |

| FUJIFILM Wako Chemicals | Research Grade | Inquire for details |

| Sunway Pharm Ltd. | Research Grade | Inquire for details |

| Vulcanchem | Research Grade | Inquire for details |

Synthesis of this compound: An Overview

Plausible Synthetic Workflow

The synthesis of this compound would likely start from the commercially available 2-methylnaphthalene. Direct bromination of 2-methylnaphthalene can lead to a mixture of isomers. The separation of the desired this compound from other isomers would be a critical step, likely achieved through chromatographic techniques.

Key Experimental Considerations

-

Brominating Agent: N-Bromosuccinimide (NBS) or liquid bromine (Br₂) are common reagents for the bromination of aromatic compounds. The choice of reagent and solvent can influence the selectivity of the reaction.

-

Catalyst: A Lewis acid catalyst, such as FeCl₃ or AlCl₃, may be employed to facilitate the electrophilic aromatic substitution.

-

Reaction Conditions: The temperature and reaction time need to be carefully controlled to minimize the formation of polybrominated byproducts.

-

Purification: Column chromatography is a standard method for separating isomers in organic synthesis. The choice of the stationary and mobile phases would need to be optimized for the specific mixture of brominated methylnaphthalenes.

Applications in Research and Drug Development

Currently, there is a lack of publicly available scientific literature detailing the specific biological activities or applications of this compound in drug development or its interaction with specific signaling pathways. However, the naphthalene scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7]

The presence of a bromine atom and a methyl group on the naphthalene core of this compound provides synthetic handles for further derivatization. The bromine atom is particularly useful for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of a wide variety of substituents and the construction of diverse chemical libraries for biological screening.[4]

Representative Application: A Hypothetical Role in Kinase Inhibitor Development

To illustrate the potential application of a novel naphthalene derivative in drug discovery, we can consider its evaluation as a kinase inhibitor. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The MAPK/ERK pathway is a well-characterized signaling cascade that is frequently hyperactivated in various cancers.

The workflow for investigating a new compound like a derivative of this compound as a kinase inhibitor would typically involve initial screening against a panel of kinases, followed by more detailed mechanistic studies for any identified hits.

The MAPK/ERK Signaling Pathway: A Potential Target

The MAPK/ERK pathway is a key signaling cascade that regulates cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. A simplified diagram of this pathway is presented below. A hypothetical inhibitor derived from this compound could potentially target one of the kinases in this pathway, such as MEK or ERK.

Conclusion

This compound is a commercially available substituted naphthalene that serves as a valuable building block for organic synthesis. While its direct biological applications have not been reported, its chemical structure is amenable to a wide range of synthetic transformations, making it an attractive starting material for the generation of novel compounds for drug discovery and materials science. The broader family of naphthalene derivatives has a proven track record in medicinal chemistry, and further investigation into the biological properties of this compound and its analogues is a promising avenue for future research.

References

An In-depth Technical Guide to the Core Characteristics of 2-bromo-7-methyl-naphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and reactivity of 2-bromo-7-methyl-naphthalene. Given its status as a substituted naphthalene, this compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Naphthalene derivatives are known to exhibit a wide range of biological activities, and the presence of a bromine atom and a methyl group on the scaffold of 2-bromo-7-methyl-naphthalene offers versatile handles for synthetic modifications.

Core Chemical and Physical Properties

2-bromo-7-methyl-naphthalene is a solid aromatic compound. Its core characteristics are summarized in the table below. Much of the available data is based on computational predictions, supplemented with experimental data from structurally related compounds.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉Br | [1] |

| Molecular Weight | 221.09 g/mol | [1] |

| Exact Mass | 219.988754 u | [1] |

| CAS Number | 187746-76-5 | [1] |

| Predicted Density | 1.4 ± 0.1 g/cm³ | |

| Predicted Boiling Point | 301.2 ± 11.0 °C at 760 mmHg | |

| Predicted Flash Point | 137.6 ± 13.7 °C | |

| Predicted Refractive Index | 1.646 |

Spectroscopic Data Analysis

Direct experimental spectroscopic data for 2-bromo-7-methyl-naphthalene is not widely available in peer-reviewed literature or common databases. However, based on the known spectra of its parent compounds, 2-bromonaphthalene and 2-methylnaphthalene, a detailed prediction of its spectral characteristics can be made. This information is crucial for the identification and characterization of the compound in a laboratory setting.

Predicted ¹H NMR Spectrum (in CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | Singlet | 1H | H1 or H8 (peri) |

| ~ 7.6 - 7.8 | Multiplet | 3H | Aromatic Protons |

| ~ 7.2 - 7.4 | Multiplet | 2H | Aromatic Protons |

| ~ 2.5 | Singlet | 3H | -CH₃ Protons |

Predicted ¹³C NMR Spectrum (in CDCl₃)

The carbon NMR spectrum will be characterized by signals for the eleven carbon atoms in the molecule, including quaternary carbons and those bearing a proton.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 135 - 140 | Quaternary C (C-7) |

| ~ 132 - 135 | Quaternary C (bridgehead) |

| ~ 125 - 130 | Aromatic CH carbons |

| ~ 120 - 122 | Quaternary C (C-Br, C-2) |

| ~ 21 - 23 | -CH₃ Carbon |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H stretch |

| 3000 - 2850 | Methyl C-H stretch |

| 1600 - 1450 | Aromatic C=C ring stretch |

| 1100 - 1000 | C-Br stretch |

| ~ 880, 820, 750 | C-H out-of-plane bending (substitution pattern) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 1:1 ratio) will be observed.

| m/z Value | Interpretation |

| 220/222 | Molecular ion peak [M]⁺ and [M+2]⁺ |

| 141 | Fragment corresponding to the loss of Br radical |

| 115 | Further fragmentation of the naphthalene core |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[2][3]

Caption: Proposed synthetic workflow for 2-bromo-7-methyl-naphthalene via Sandmeyer reaction.

General Experimental Protocol for Sandmeyer Reaction

-

Diazotization: Dissolve 7-methyl-2-naphthylamine in an aqueous solution of hydrobromic acid (HBr). Cool the mixture to 0-5 °C in an ice bath with constant stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂). Maintain the temperature below 5 °C throughout the addition. Stir the resulting solution for an additional 20-30 minutes to ensure complete formation of the diazonium salt.

-

Copper(I) Bromide Preparation: Separately, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Nitrogen gas evolution should be observed. Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about an hour to ensure the reaction goes to completion.[3]

-

Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water, followed by a dilute sodium hydroxide solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reactivity and Potential Applications

The reactivity of 2-bromo-7-methyl-naphthalene is dominated by the C-Br bond, making it an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

2-bromo-7-methyl-naphthalene is an ideal candidate for various palladium-catalyzed reactions, such as the Suzuki-Miyaura and Heck couplings. These reactions allow for the formation of new carbon-carbon bonds at the 2-position of the naphthalene core.

-

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) to form a biaryl structure.[1][4] This is a powerful tool for extending the carbon skeleton.

-

Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene.[5][6]

Caption: Key cross-coupling reactions of 2-bromo-7-methyl-naphthalene.

General Protocol for Suzuki Coupling

-

Reaction Setup: In a reaction vessel, combine 2-bromo-7-methyl-naphthalene, the desired boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water). Degas the mixture by bubbling an inert gas (argon or nitrogen) through it for 15-20 minutes.

-

Reaction Execution: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress using TLC or LC-MS.

-

Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the residue by column chromatography.[7]

Applications in Drug Development

Naphthalene-based scaffolds are present in numerous FDA-approved drugs and are widely investigated for their therapeutic potential. They have been associated with anti-inflammatory, antimicrobial, and anticancer activities. The ability to functionalize 2-bromo-7-methyl-naphthalene via cross-coupling reactions makes it a highly attractive starting material for generating libraries of novel compounds for high-throughput screening in drug discovery programs. The methyl group can also be a site for further modification or can influence the pharmacokinetic properties of a potential drug candidate.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. Heck Reaction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Data for 2-Bromo-7-methyl-naphthalene: A Technical Overview

An in-depth guide for researchers, scientists, and drug development professionals.

Initial Research Findings: A comprehensive search for spectroscopic and synthetic data for 2-bromo-7-methyl-naphthalene (CAS No: 187746-76-5) revealed a significant lack of publicly available experimental data. While this compound is listed in several chemical supplier catalogs, detailed spectroscopic characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and specific, peer-reviewed synthesis protocols could not be located.

Alternative Data Presentation: As a representative example of a closely related structure, this guide provides a detailed overview of the spectroscopic data and a well-established synthesis protocol for the parent compound, 2-bromonaphthalene (CAS No: 580-13-2). This information is intended to serve as a valuable reference for researchers working with substituted bromonaphthalenes.

Spectroscopic Data for 2-Bromonaphthalene

The following tables summarize the key spectroscopic data for 2-bromonaphthalene, providing a baseline for the characterization of similar compounds.

Table 1: ¹H NMR Data for 2-Bromonaphthalene

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.985 | d | 1.95 | H-1 |

| 7.782 | d | 8.7 | H-4 |

| 7.720 | d | 8.2 | H-8 |

| 7.681 | d | - | H-5 |

| 7.528 | dd | 8.7, 1.95 | H-3 |

| 7.483 | m | - | H-6 |

| 7.465 | m | - | H-7 |

Solvent: CDCl₃, Frequency: 399.65 MHz

Table 2: ¹³C NMR Data for 2-Bromonaphthalene

| Chemical Shift (ppm) | Assignment |

| 134.7 | C-4a |

| 132.8 | C-8a |

| 130.0 | C-1 |

| 128.9 | C-3 |

| 128.2 | C-5 |

| 127.7 | C-8 |

| 127.6 | C-6 |

| 126.7 | C-4 |

| 126.3 | C-7 |

| 121.2 | C-2 |

Solvent: Not specified

Table 3: Infrared (IR) Spectroscopy Data for 2-Bromonaphthalene

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3050-3100 | Aromatic C-H stretch |

| 1580-1620 | Aromatic C=C stretch |

| ~1070 | C-Br stretch |

| 740-880 | C-H out-of-plane bending |

Note: This represents typical ranges for the specified functional groups.

Table 4: Mass Spectrometry Data for 2-Bromonaphthalene

| m/z | Relative Intensity (%) | Assignment |

| 208 | 98 | [M+2]⁺ (with ⁸¹Br) |

| 206 | 100 | [M]⁺ (with ⁷⁹Br) |

| 127 | 55 | [M-Br]⁺ |

| 76 | 15 | [C₆H₄]⁺ |

Ionization method: Electron Ionization (EI)

Experimental Protocol: Synthesis of 2-Bromonaphthalene

A common and effective method for the synthesis of 2-bromonaphthalene is the Sandmeyer reaction, starting from 2-naphthylamine.

Materials:

-

2-Naphthylamine

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Copper(I) bromide

-

Ice

-

Sodium hydroxide solution

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Anhydrous magnesium sulfate

Procedure:

-

Diazotization: 2-Naphthylamine is dissolved in aqueous hydrobromic acid and cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared and cooled.

-

The cold diazonium salt solution is slowly added to the copper(I) bromide solution. Vigorous nitrogen evolution is observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated (e.g., on a steam bath) until the evolution of nitrogen ceases.

-

Work-up and Purification: The reaction mixture is cooled, and the product is extracted with an organic solvent.

-

The organic layer is washed with sodium hydroxide solution to remove any acidic impurities, followed by washing with water.

-

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

-

The crude 2-bromonaphthalene can be further purified by recrystallization or distillation under reduced pressure.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 2-bromonaphthalene via the Sandmeyer reaction.

Caption: Workflow for the synthesis of 2-bromonaphthalene.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-7-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid, offers high functional group tolerance, mild reaction conditions, and the use of commercially available and relatively non-toxic reagents. These attributes make it an invaluable method in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

This document provides detailed application notes and protocols for the Suzuki coupling reaction of 2-Bromo-7-methylnaphthalene with various arylboronic acids. The resulting 2-aryl-7-methylnaphthalene scaffolds are of significant interest in medicinal chemistry and materials science due to the unique photophysical and biological properties associated with substituted naphthalenes.

Data Presentation: Reaction Parameters and Yields for Analogous Suzuki Coupling Reactions

While specific quantitative data for the Suzuki coupling of this compound is not extensively documented in publicly available literature, the following table summarizes typical reaction conditions and reported yields for structurally similar bromonaphthalene derivatives. This data serves as a valuable guideline for the optimization of reactions involving this compound.

| Entry | Aryl Halide | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-Bromonaphthalene | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/Water | 80 | 12 | 85-95 | [1] |

| 2 | 1-Bromonaphthalene | Phenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Toluene/Water | 100 | 12 | >95 | [1] |

| 3 | 2-Bromonaphthalene | Phenylboronic acid | Pd/C (5) | - | K₃PO₄ (1.5) | THF/Water (2:3) | Reflux | 6 | 91 | |

| 4 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/Water (4:1) | 90 | 12 | 81 | [2] |

| 5 | 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 92 | [2] |

Note: This data is for analogous compounds and should be used as a guideline for reaction optimization.

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv.)

-

Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF, DMF)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or sealed tube)

-

Magnetic stirrer and heating plate/oil bath

-

Standard workup and purification supplies (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and if solid, the palladium catalyst and ligand.

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed anhydrous organic solvent (e.g., 5 mL per 1 mmol of aryl halide) and degassed water (if using a biphasic system, typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

-

Catalyst Addition (if liquid or in solution): If the catalyst and/or ligand are to be added as a solution, do so at this stage under a positive pressure of inert gas.

-

Reaction: Place the reaction vessel in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-aryl-7-methylnaphthalene product.

Mandatory Visualizations

Experimental Workflow

Caption: A logical workflow for the Suzuki coupling of this compound.

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Grignard Reaction with 2-Bromo-7-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation and use of the Grignard reagent derived from 2-Bromo-7-methylnaphthalene, namely 7-methyl-2-naphthylmagnesium bromide. This versatile organometallic intermediate is a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents and functional materials. The naphthalene scaffold is a common motif in many biologically active compounds, and the ability to functionalize it at specific positions is crucial for structure-activity relationship (SAR) studies in drug discovery.[1][2][3]

I. Introduction and Overview

The Grignard reaction, discovered by Victor Grignard, is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[4] It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile. The Grignard reagent is prepared by the reaction of an organic halide with magnesium metal.[4] In the context of this compound, the corresponding Grignard reagent, 7-methyl-2-naphthylmagnesium bromide, acts as a potent nucleophile, enabling the introduction of the 7-methylnaphthalene moiety onto a wide range of molecular scaffolds.

The reactivity of the carbon-bromine bond in bromonaphthalenes is influenced by the position of the bromine atom. While the C1 (α) position is generally more electronically activated towards oxidative addition in cross-coupling reactions, both 1- and 2-bromonaphthalene readily form Grignard reagents.[5] The successful formation of the Grignard reagent from this compound is crucial for its subsequent reactions with various electrophiles to generate a diverse library of compounds for biological screening.

II. Applications in Drug Discovery and Medicinal Chemistry

Naphthalene derivatives are integral to the development of new pharmaceuticals due to their wide range of biological activities.[1][2][3] The 2,7-disubstituted naphthalene framework, accessible through the Grignard reaction of this compound, is of particular interest.

-

Anticancer Agents: Naphthalene-based compounds have shown significant promise as anticancer agents.[1][6] They can be designed to interact with various biological targets, including enzymes and DNA. The ability to introduce diverse substituents via the Grignard reagent allows for the fine-tuning of the molecule's properties to enhance its efficacy and selectivity against cancer cells.

-

Anti-inflammatory and Antimicrobial Agents: The naphthalene nucleus is also a key component in compounds exhibiting anti-inflammatory and antimicrobial properties.[2] By reacting 7-methyl-2-naphthylmagnesium bromide with appropriate electrophiles, novel derivatives can be synthesized and evaluated for their potential to treat inflammatory conditions and infectious diseases.

-

Molecular Probes and Diagnostics: Functionalized naphthalenes often exhibit interesting photophysical properties, making them suitable for the development of fluorescent probes for biological imaging and diagnostics.

III. Experimental Protocols

A. Preparation of 7-methyl-2-naphthylmagnesium bromide

This protocol describes the in-situ preparation of 7-methyl-2-naphthylmagnesium bromide. Strict anhydrous conditions are paramount for the success of this reaction, as Grignard reagents are highly sensitive to moisture.[7]

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Equivalents |

| This compound | C₁₁H₉Br | 221.09 | 2.21 g | 1.0 |

| Magnesium turnings | Mg | 24.31 | 0.29 g | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 20 mL | - |

| Iodine | I₂ | 253.81 | 1-2 small crystals | catalytic |

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube (filled with calcium chloride), and a pressure-equalizing dropping funnel. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.

-

Initiation: Place the magnesium turnings and a small crystal of iodine in the reaction flask. The iodine helps to activate the magnesium surface.[7]

-

Grignard Formation: Add 5 mL of anhydrous THF to the flask. Prepare a solution of this compound in 15 mL of anhydrous THF in the dropping funnel. Add a small portion (approx. 1-2 mL) of the bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle refluxing, and the formation of a cloudy, grayish solution. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey or brown solution of 7-methyl-2-naphthylmagnesium bromide is ready for use in subsequent reactions.

B. Reaction of 7-methyl-2-naphthylmagnesium bromide with Electrophiles

The following are general protocols for the reaction of the prepared Grignard reagent with common electrophiles.

1. Reaction with an Aldehyde (e.g., Benzaldehyde) to form a Secondary Alcohol

This reaction is a classic example of the nucleophilic addition of a Grignard reagent to a carbonyl group to form an alcohol.[4]

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Equivalents |

| 7-methyl-2-naphthylmagnesium bromide solution | C₁₁H₉BrMg | 243.39 | ~10 mmol | 1.0 |

| Benzaldehyde | C₇H₆O | 106.12 | 1.06 g (1.02 mL) | 1.0 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 10 mL | - |

| Saturated aqueous ammonium chloride solution | NH₄Cl | 53.49 | 50 mL | - |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Addition of Electrophile: Dissolve benzaldehyde in 10 mL of anhydrous THF and add this solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Carefully quench the reaction by slowly adding it to 50 mL of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

2. Reaction with Carbon Dioxide to form a Carboxylic Acid

The reaction of a Grignard reagent with carbon dioxide is a valuable method for the synthesis of carboxylic acids.[8]

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Equivalents |

| 7-methyl-2-naphthylmagnesium bromide solution | C₁₁H₉BrMg | 243.39 | ~10 mmol | 1.0 |

| Dry Ice (solid CO₂) | CO₂ | 44.01 | Excess | - |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 20 mL | - |

| Hydrochloric acid (3 M) | HCl | 36.46 | As needed | - |

Procedure:

-

Reaction Setup: Place an excess of crushed dry ice in a beaker and cover it with anhydrous diethyl ether to form a slurry.

-

Addition of Grignard Reagent: Slowly pour the prepared Grignard reagent solution onto the dry ice slurry with vigorous stirring.

-

Reaction: Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.

-

Work-up: Acidify the reaction mixture with 3 M hydrochloric acid until the aqueous layer is clear.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-methylnaphthalene-2-carboxylic acid. The product can be further purified by recrystallization.

IV. Data Presentation

The following table summarizes expected outcomes for the reactions described above. Yields are estimates based on similar reactions reported in the literature and may vary depending on experimental conditions.

| Starting Material | Electrophile | Product | Expected Yield (%) |

| This compound | Benzaldehyde | (7-methylnaphthalen-2-yl)(phenyl)methanol | 70-85 |

| This compound | Carbon Dioxide | 7-methylnaphthalene-2-carboxylic acid | 65-80 |

V. Visualizations

Caption: General reaction pathway for the Grignard reaction.

References

- 1. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08526J [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. quora.com [quora.com]

Application Notes and Protocols for the Use of 2-Bromo-7-methylnaphthalene in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-Bromo-7-methylnaphthalene as a key intermediate in pharmaceutical synthesis. The versatility of this building block in forming carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions makes it a valuable precursor for the synthesis of complex molecular architectures found in numerous therapeutic agents.

Introduction

The naphthalene scaffold is a prominent feature in many biologically active compounds. The ability to functionalize this core structure is crucial for the development of novel pharmaceutical agents. This compound serves as a versatile starting material for introducing a wide range of substituents at the 2-position of the 7-methylnaphthalene core. This is primarily achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. These methodologies are cornerstones of modern medicinal chemistry, offering mild and efficient routes to complex molecules.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis is as an electrophilic partner in cross-coupling reactions. These reactions enable the formation of biaryl structures, alkynyl-substituted naphthalenes, and vinyl-substituted naphthalenes, which are key intermediates in the synthesis of various drug candidates.

1. Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[1] This reaction is widely used in the pharmaceutical industry to synthesize biaryl compounds, a common motif in many drugs.[1] The reaction of this compound with various aryl or heteroaryl boronic acids or esters can generate a diverse library of 2-aryl-7-methylnaphthalene derivatives.

2. Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is instrumental in the synthesis of arylalkynes, which are important intermediates in drug discovery and can be found in a number of biologically active molecules. The coupling of this compound with various alkynes provides access to a range of 2-alkynyl-7-methylnaphthalene derivatives.

3. Heck Reaction: Synthesis of Alkenylnaphthalenes

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene.[3] This reaction is a versatile method for the synthesis of substituted alkenes and is widely applied in the production of fine chemicals and pharmaceuticals.[4][5] The reaction of this compound with various alkenes can yield 2-alkenyl-7-methylnaphthalene derivatives, which can be further functionalized. A notable example of the Heck reaction in pharmaceutical production is in the synthesis of Naproxen.[4][5]

Data Presentation: Representative Reaction Conditions

The following tables summarize typical quantitative data for Suzuki-Miyaura, Sonogashira, and Heck reactions involving bromo-naphthalene derivatives. These serve as a starting point for reaction optimization with this compound.

Table 1: Suzuki-Miyaura Coupling of Bromo-naphthalene Derivatives

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 96 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 100 | 94 |

| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 85 |

| 4 | 2-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 91 |

Data is representative of trends observed for sterically unhindered couplings of bromonaphthalene derivatives.[6]

Table 2: Sonogashira Coupling of Bromo-naphthalene Derivatives

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|